molecular formula C7H13NO B12329711 4-Amino-1-cyclopropylbutan-1-one

4-Amino-1-cyclopropylbutan-1-one

Cat. No.: B12329711
M. Wt: 127.18 g/mol
InChI Key: AEBKUSPKQKNACF-UHFFFAOYSA-N
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Description

4-Amino-1-cyclopropylbutan-1-one is an organic compound with the molecular formula C7H13NO. It is a cyclopropyl derivative, which means it contains a three-membered cyclopropane ring. This compound is primarily used for research purposes and has various applications in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-cyclopropylbutan-1-one typically involves the cyclopropanation of a suitable precursor followed by amination. One common method is the reaction of cyclopropylmethyl ketone with ammonia or an amine under specific conditions to introduce the amino group. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards. The use of automated systems and stringent quality control measures are essential to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-cyclopropylbutan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

4-Amino-1-cyclopropylbutan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 4-Amino-1-cyclopropylbutan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and participate in various biochemical pathways. The cyclopropyl ring imparts unique steric and electronic properties, influencing the compound’s reactivity and interactions with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine: A simpler compound with a cyclopropyl ring and an amino group.

    Cyclopropylmethylamine: Contains a cyclopropyl ring attached to a methylamine group.

    Cyclopropylcarbinol: Features a cyclopropyl ring with a hydroxyl group.

Uniqueness

4-Amino-1-cyclopropylbutan-1-one is unique due to its specific structure, which combines a cyclopropyl ring with a butanone backbone and an amino group. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

4-amino-1-cyclopropylbutan-1-one

InChI

InChI=1S/C7H13NO/c8-5-1-2-7(9)6-3-4-6/h6H,1-5,8H2

InChI Key

AEBKUSPKQKNACF-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)CCCN

Origin of Product

United States

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